molecular formula C17H16N2OS2 B2830810 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea CAS No. 2380043-50-3

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea

Cat. No.: B2830810
CAS No.: 2380043-50-3
M. Wt: 328.45
InChI Key: BNXMPUOBGCYILE-UHFFFAOYSA-N
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Description

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, features a unique structure with a 2-methylphenyl group and a thiophene moiety, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea typically involves the reaction of 2-methylphenyl isocyanate with a thiophene derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction temperature is generally maintained between 0°C and room temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety may yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene moiety could play a role in binding to specific sites, while the urea group may form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)-3-phenylurea: Lacks the thiophene moiety, which may result in different chemical and biological properties.

    1-(2-Methylphenyl)-3-(2-thiophenyl)urea: Contains a single thiophene ring, potentially altering its reactivity and interactions.

    1-(2-Methylphenyl)-3-(4-methylphenyl)urea: Features a different aromatic substitution pattern, affecting its overall properties.

Uniqueness

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea is unique due to the presence of both a 2-methylphenyl group and a thiophene moiety. This combination may impart specific electronic and steric effects, influencing its reactivity and interactions in various applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-12-4-2-3-5-16(12)19-17(20)18-9-15-8-14(11-22-15)13-6-7-21-10-13/h2-8,10-11H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXMPUOBGCYILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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